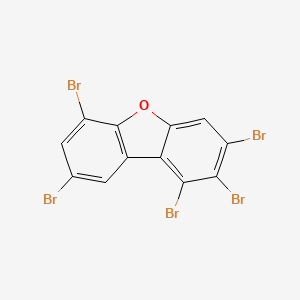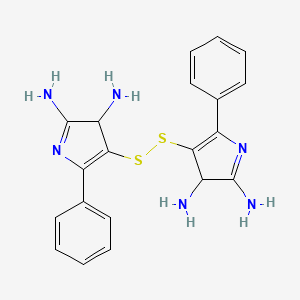![molecular formula C20H30O6 B12573435 Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate CAS No. 219584-98-2](/img/structure/B12573435.png)
Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate: is an organic compound characterized by its unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of hexanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by 7-oxabicyclo[4.1.0]heptan-2-yl)methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate typically involves the reaction of hexanedioic acid with 7-oxabicyclo[4.1.0]heptan-2-yl)methanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bicyclic groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry: Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and proteins, making it useful in enzyme inhibition studies.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and resins. Its unique properties contribute to the development of materials with specific mechanical and chemical characteristics.
Mécanisme D'action
The mechanism of action of Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate involves its interaction with molecular targets such as enzymes and proteins. The bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition. The compound’s ability to form stable complexes with enzymes is crucial for its biological activity.
Comparaison Avec Des Composés Similaires
- Bis[(3,4-epoxycyclohexyl)methyl] hexanedioate
- Bis[(3-methyl-7-oxabicyclo[4.1.0]heptan-4-yl)methyl] hexanedioate
- Bis[(7-oxabicyclo[2.2.1]heptan-3-yl)methyl] hexanedioate
Comparison:
- Bis[(3,4-epoxycyclohexyl)methyl] hexanedioate has a similar structure but with an epoxy group, which can lead to different reactivity and applications.
- Bis[(3-methyl-7-oxabicyclo[4.1.0]heptan-4-yl)methyl] hexanedioate differs by the presence of a methyl group, affecting its steric and electronic properties.
- Bis[(7-oxabicyclo[2.2.1]heptan-3-yl)methyl] hexanedioate has a different bicyclic structure, which can influence its interaction with biological targets and its chemical reactivity.
The uniqueness of Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate lies in its specific bicyclic structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
219584-98-2 |
|---|---|
Formule moléculaire |
C20H30O6 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
bis(7-oxabicyclo[4.1.0]heptan-2-ylmethyl) hexanedioate |
InChI |
InChI=1S/C20H30O6/c21-17(23-11-13-5-3-7-15-19(13)25-15)9-1-2-10-18(22)24-12-14-6-4-8-16-20(14)26-16/h13-16,19-20H,1-12H2 |
Clé InChI |
LWGNVAUATSVTCO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2C(C1)O2)COC(=O)CCCCC(=O)OCC3CCCC4C3O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



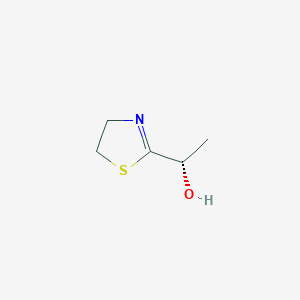
![7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B12573372.png)
![2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12573380.png)
![Ethanone, 2-[(S)-methylsulfinyl]-1-phenyl-](/img/structure/B12573383.png)
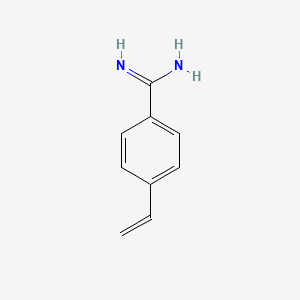
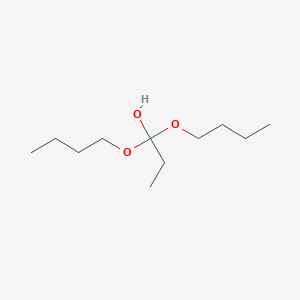
![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![2-[(1,5-Diazocan-1-yl)methyl]phenol](/img/structure/B12573429.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12573432.png)
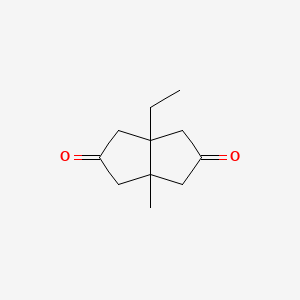
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)
